molecular formula C15H16N2O5 B2778755 Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate CAS No. 1448072-91-0

Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate

Cat. No. B2778755
M. Wt: 304.302
InChI Key: IVYAZWKQMKMAKW-UHFFFAOYSA-N
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Description

“Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate” is a chemical compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety . This compound has two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond .


Synthesis Analysis

The synthesis of this compound involves the palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate . The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 47 bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound include the palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate . The presence of two reducible sites in the molecule creates a possible competition . The results show that under the applied conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate is an intermediate compound or a structural motif in various synthetic routes aimed at creating novel organic compounds with potential biological and chemical applications. Its involvement in synthesis processes often leverages its chemical reactivity to build more complex molecules.

  • Enzymatic Resolution and Synthesis of Drug Intermediates

    • Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate has been explored in the context of enzymatic resolution, serving as a precursor or intermediate in the synthesis of chiral drug molecules. For example, a study demonstrated its use in the kinetic resolution to obtain S-enantiomers of related compounds through a lipase-catalyzed transesterification reaction, showing potential in the production of chiral drugs (Kasture et al., 2005).
  • Novel Organic Syntheses

    • Innovative synthetic routes have been developed using this compound or its derivatives as key intermediates. These routes enable the creation of diverse organic molecules, including those with potential pharmaceutical applications. A study highlighted the synthesis of novel organic compounds through interactions with various arylidinemalononitrile derivatives, underlining the versatility of ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate in facilitating complex chemical transformations (Mohamed, 2021).
  • Antifungal Applications

    • Research into the antifungal activity of compounds synthesized from ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate derivatives has shown promise. One study found that specific azetidinones derived from reactions involving this compound exhibited moderate to good antifungal activity, suggesting potential utility in developing new antifungal agents (Toraskar et al., 2009).
  • Advancements in Coupling Reactions

    • The compound has been utilized in coupling reactions to produce a series of α-ketoamide derivatives, demonstrating the efficiency of using ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate in conjunction with other reagents to synthesize compounds with potential bioactivity. This showcases its role in expanding the toolkit for synthetic organic chemistry, particularly in the synthesis of benzoyl amino acid ester derivatives (El‐Faham et al., 2013).
  • Structural Analysis and Crystallography

    • Studies on compounds related to ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate have contributed to a deeper understanding of molecular structures through crystallographic analysis. These analyses help in elucidating the structural features critical for the biological activity or chemical reactivity of such compounds, providing insights into their potential applications in material science and pharmaceuticals (Li et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential applications, particularly in the field of drug discovery, given the significance of isoxazole as a five-membered heterocyclic moiety commonly found in many commercially available drugs .

properties

IUPAC Name

ethyl 2-[(3-phenylmethoxy-1,2-oxazole-5-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-2-20-14(18)9-16-15(19)12-8-13(17-22-12)21-10-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYAZWKQMKMAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=NO1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate

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